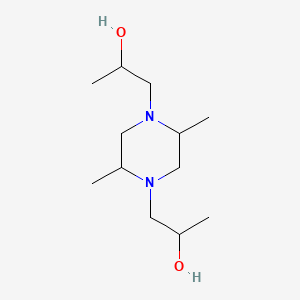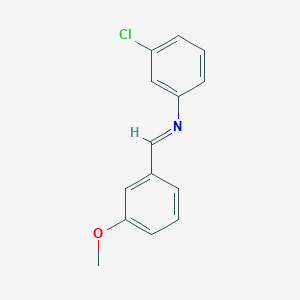
3-Chloro-N-(3-methoxybenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(3-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO and a molecular weight of 245.711 g/mol It is a derivative of aniline, featuring a chloro group and a methoxybenzylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-methoxybenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(3-methoxybenzylidene)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imine group can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
3-Chloro-N-(3-methoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials, including polymers and dyes.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(3-methoxybenzylidene)aniline depends on its specific application:
Biological Activity: It may interact with cellular targets, such as enzymes or receptors, to exert its antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research.
Corrosion Inhibition: It likely adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(4-methoxybenzylidene)aniline
- 3-Chloro-N-(2-methoxybenzylidene)aniline
- 4-Chloro-N-(3-methoxybenzylidene)aniline
- 3-Chloro-2-methyl-N-(2-hydroxy-3-methoxybenzylidene)aniline
Uniqueness
3-Chloro-N-(3-methoxybenzylidene)aniline is unique due to the specific positioning of the chloro and methoxybenzylidene groups, which can influence its reactivity and properties.
Propriétés
Numéro CAS |
76553-64-5 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-10H,1H3 |
Clé InChI |
BGDDZVCTWYUNOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





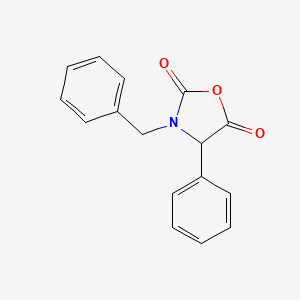
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
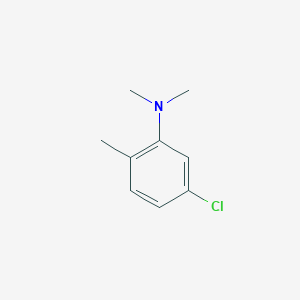
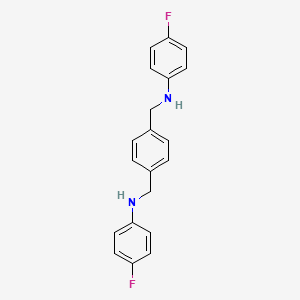
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
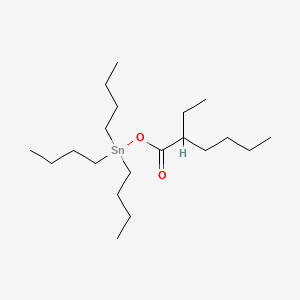

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)

